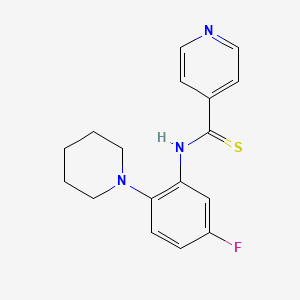

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

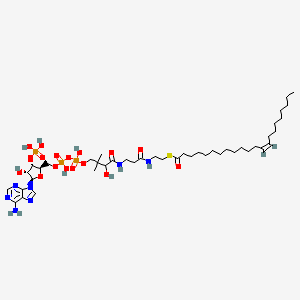

“N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide” belongs to the class of organic compounds known as phenylpiperidines . Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H18FN3S . Its molecular weight is 315.41 g/mol .Applications De Recherche Scientifique

Pharmacological Activities of Derivatives : Derivatives of similar chemical structures have been investigated for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some synthesized compounds in this category have shown potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, alongside moderate antimicrobial activity against specific bacterial and fungal strains (Hussain & Kaushik, 2015).

Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been used in studies predicting inhibition efficiencies on the corrosion of iron. These studies involve quantum chemical calculations and molecular dynamics simulations, examining the adsorption behaviors and binding energies of these compounds on various metal surfaces (Kaya et al., 2016).

Agonist Activity in Neuropharmacology : Certain derivatives exhibit high-affinity binding and selectivity to specific receptors like 5-HT1A receptors. These compounds have shown promising results in studies related to oral bioavailability and agonist activity, potentially useful in developing antidepressants (Vacher et al., 1999).

Role in Radiopharmaceuticals : N-(piperidin-1-yl) derivatives have been synthesized for potential use in radiotracer studies, particularly in positron emission tomography (PET) for studying specific receptors in the brain. This underscores their application in advanced imaging techniques (Katoch-Rouse & Horti, 2003).

Anticancer Studies : Pyrazole-1-carbothioamide nucleosides, related in structure, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies also involve molecular docking to understand their mechanism of action in cancer chemotherapy (Radwan et al., 2019).

Synthesis for Inhibitor Development : The compound has been used in synthesizing key intermediates for developing potent inhibitors, like deoxycytidine kinase inhibitors. This indicates its utility in therapeutic drug development (Zhang et al., 2009).

Propriétés

IUPAC Name |

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKZHYSJZOUICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)

![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)